molecular formula C7F5NaO2 B1593213 Sodium 2,3,4,5,6-pentafluorobenzoate CAS No. 4830-57-3

Sodium 2,3,4,5,6-pentafluorobenzoate

Cat. No.: B1593213
CAS No.: 4830-57-3
M. Wt: 234.05 g/mol
InChI Key: TYLVUOJLQDVPMQ-UHFFFAOYSA-M
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Description

Sodium 2,3,4,5,6-pentafluorobenzoate is a chemical compound with the molecular formula C7HF5NaO2. It is a sodium salt of pentafluorobenzoic acid, characterized by the presence of five fluorine atoms attached to a benzene ring, making it highly fluorinated. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Mechanism of Action

Target of Action

Sodium 2,3,4,5,6-pentafluorobenzoate is primarily used as an intercalating agent in the preparation of composite materials . It is intercalated into graphene oxide sheets, which serve as the primary targets . The role of these targets is to enhance the removal of sulfonamide pharmaceuticals from water .

Mode of Action

The mode of action of this compound involves its interaction with graphene oxide sheets . The compound is intercalated into these sheets, leading to the formation of size hives and an increased availability of the intrinsic area of graphene oxide . This interaction results in the creation of novel composite materials with enhanced adsorption capacities .

Biochemical Pathways

The biochemical pathways affected by this compound involve the adsorption of sulfadiazine (SD) onto the graphene oxide sheets . The intercalation of this compound into these sheets enhances their adsorption capacities, thereby affecting the removal of SD from aqueous solutions . The downstream effects include a decrease in the presence of SD in the environment .

Pharmacokinetics

The compound’s interaction with graphene oxide sheets suggests that it may have high adsorption properties

Result of Action

The result of the action of this compound is the creation of composite materials with enhanced adsorption capacities . These materials are more effective at removing SD from aqueous solutions, which can have significant environmental benefits .

Action Environment

The action of this compound is influenced by environmental factors such as the pH of the solution . The adsorption of SD onto the graphene oxide sheets decreases with increasing solution pH . This suggests that the compound’s action, efficacy, and stability may be affected by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,3,4,5,6-pentafluorobenzoate can be synthesized through the nucleophilic substitution reaction of pentafluorobenzene with sodium hydroxide. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Sodium 2,3,4,5,6-pentafluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles. The reactions are typically carried out in aqueous or polar organic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate can be used under controlled conditions.

    Complex Formation: Metal salts and ligands are used to form coordination complexes.

Major Products:

Scientific Research Applications

Sodium 2,3,4,5,6-pentafluorobenzoate has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. These properties include increased stability, resistance to degradation, and unique reactivity patterns compared to less fluorinated analogs .

Properties

IUPAC Name

sodium;2,3,4,5,6-pentafluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF5O2.Na/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLVUOJLQDVPMQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635492
Record name Sodium pentafluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4830-57-3
Record name Sodium pentafluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2,3,4,5,6-pentafluorobenzoate
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Sodium 2,3,4,5,6-pentafluorobenzoate
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Sodium 2,3,4,5,6-pentafluorobenzoate
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Reactant of Route 6
Sodium 2,3,4,5,6-pentafluorobenzoate

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